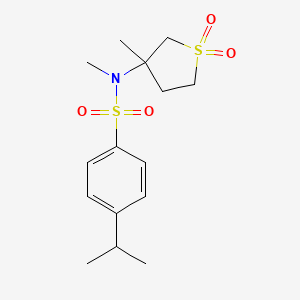

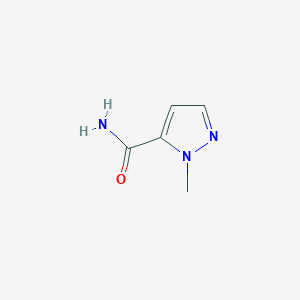

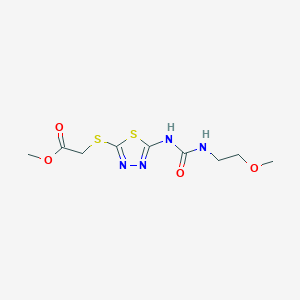

N-(6-(4-甲基哌啶-1-基)嘧啶-4-基)-2-(1H-吡咯-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidinyl acetamide derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, a two-step synthesis process can produce pyrido[2,3-d]pyrimidin-2(1H)-one derivatives from chloro-methylpyridine carbonitrile and aryl isocyanates, showcasing the complexity of synthesizing pyrimidine-based compounds (Kobayashi et al., 2007).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds, revealing folded conformations and intramolecular hydrogen bonding that stabilize the molecule's structure. Such structural features are critical for understanding the compound's chemical behavior and interaction with biological targets (Subasri et al., 2016).

Chemical Reactions and Properties

Pyrimidinyl acetamides participate in various chemical reactions, including cyclization and reaction with reagents like phosgene to yield novel compounds. These reactions are essential for modifying the compound's structure to enhance its biological activity or to produce derivatives with specific functions (Yale & Spitzmiller, 1977).

科学研究应用

结构-活性关系研究

一系列2-氨基嘧啶类化合物被合成为组织胺H4受体的配体,基于高通量筛选(HTS)活动中的一种嘧啶类化合物。优化导致产生强效化合物,在动物模型中显示出抗炎和抗痛活性,暗示H4R拮抗剂在疼痛管理中的潜力 (Altenbach et al., 2008)。

关键酶的双重抑制

一种新型化合物被设计并合成为胸苷酸合成酶(TS)和二氢叶酸还原酶(DHFR)的强效双重抑制剂,展示出显著的抗肿瘤活性。这种化合物的双重抑制机制表明了一种有前途的抗肿瘤药物途径,突显了设计能够靶向多条途径的分子的重要性 (Gangjee et al., 2000)。

抗微生物应用

从柠檬酸中合成的化合物显示出有希望的抗微生物活性,表明了开发新的抗菌和抗真菌剂的潜力。这项研究强调了探索新的化学框架以应对耐药微生物菌株的重要性 (Hossan et al., 2012)。

双重抑制剂作为抗肿瘤剂

合成的化合物作为DHFR和TS的双重抑制剂,其中一种是第一个展示出对这两种酶都具有强效抑制活性的2,4-二氨基经典抗叶酸的例子,这在抗肿瘤疗法中是一项重大进展。这些化合物在各种人类肿瘤细胞系中展示出有希望的抗肿瘤活性,暗示了它们作为有效癌症治疗药物的潜力 (Gangjee et al., 2005)。

属性

IUPAC Name |

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-13-4-8-21(9-5-13)15-10-14(17-12-18-15)19-16(22)11-20-6-2-3-7-20/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNVLCINNPMNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2488455.png)

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)

![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)

![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)